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Compound of Interest

7-Bromo-4-methylquinolin-2(1h)-
Compound Name:
one

cat. No.: B1267168

An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one (CAS: 89446-51-5)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Bromo-4-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the
qguinolinone class. The quinolinone scaffold is a "privileged structure" in medicinal chemistry,
forming the core of numerous compounds with a wide array of biological activities, including
antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of a bromine
atom at the 7-position and a methyl group at the 4-position is anticipated to modulate its
physicochemical properties and biological efficacy, making it a compound of interest for
screening libraries and as a building block for more complex molecules. This document
provides a technical overview of its known properties, a representative synthesis protocol, and
standard methodologies for its evaluation.

Core Properties and Data

While extensive experimental data for this specific molecule is limited in publicly accessible
literature, the following tables summarize its fundamental chemical and physical properties
based on available information.

Physicochemical Properties
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Property Value Reference(s)
CAS Number 89446-51-5 [3]
Molecular Formula C10HsBrNO [3]
Molecular Weight 238.08 g/mol [3]
Appearance Solid [3]
Melting Point 275-276 °C
O=C1NC2=CC(Br)=CC=C2C(
SMILES [3]
C)=C1
VLVDHSVVOTZPAH-
INChl Key [3]

UHFFFAOYSA-N

Topological Polar Surface Area  29.1 A2

Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 0

Spectral and Analytical Data

Specific, detailed spectral data for 7-Bromo-4-methylquinolin-2(1H)-one is not readily
available. Structural confirmation would typically rely on the following analytical methods.
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Data Type Expected Observations

Signals corresponding to the aromatic protons

on the quinolinone ring system, a singlet for the

methyl group, and a broad singlet for the N-H
1H NMR _ _

proton. The bromine at C7 would influence the

splitting patterns and chemical shifts of the

protons on the benzo-fused ring.

Resonances for ten distinct carbon atoms,

including the carbonyl carbon (C2), the carbon
13C NMR ) ]

bearing the bromine (C7), the methyl carbon,

and the remaining aromatic and vinylic carbons.

A molecular ion peak (M+) and a characteristic
Mass Spec. M+2 peak of similar intensity, confirming the

presence of a single bromine atom.

Characteristic absorption bands for the N-H
stretch (around 3200-3400 cm™?), the C=0
(amide) stretch (around 1650-1680 cm~1), and

C=C aromatic stretches.

Synthesis and Experimental Protocols

The synthesis of 4-methylquinolin-2(1H)-ones is classically achieved via the Knorr quinoline
synthesis or related methods involving the cyclization of a [3-ketoanilide.[4] While a specific

protocol for this exact compound is not detailed in the searched literature, the following is a
representative experimental protocol based on this established methodology.

Representative Synthesis via Knorr Cyclization

The synthesis involves two primary steps: the formation of a B-ketoanilide intermediate from 3-
bromoaniline and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.
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Caption: Knorr synthesis pathway for 7-Bromo-4-methylquinolin-2(1H)-one.
Protocol 1: Synthesis of N-(3-bromophenyl)-3-oxobutanamide (Intermediate)
e Materials:

o 3-Bromoaniline

o Ethyl acetoacetate

o Toluene (optional, for azeotropic removal of water/ethanol)
e Procedure:

1. In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl

acetoacetate.

2. Heat the mixture at 110-130 °C for 2-4 hours. The reaction can be monitored by TLC for
the disappearance of the starting aniline.
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3. Allow the reaction mixture to cool to room temperature. The crude product may solidify
upon cooling.

4. Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexane/ethyl acetate
mixture) to yield the purified N-(3-bromophenyl)-3-oxobutanamide intermediate.

Protocol 2: Acid-Catalyzed Cyclization

o Materials:

o N-(3-bromophenyl)-3-oxobutanamide

o Concentrated Sulfuric Acid (or Polyphosphoric Acid)

o Crushed ice and water

e Procedure:

1. Carefully add the purified N-(3-bromophenyl)-3-oxobutanamide intermediate (1 equivalent)
in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous
stirring.

2. After the addition is complete, allow the mixture to warm to room temperature and then
gently heat to 60-80 °C for 1-2 hours.

3. Monitor the reaction by TLC until the intermediate is consumed.

4. Carefully pour the reaction mixture onto a large volume of crushed ice with constant
stirring.

5. A precipitate will form. Collect the solid product by vacuum filtration.

6. Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

7. Dry the solid product. Further purification can be achieved by recrystallization from a high-
boiling solvent like glacial acetic acid or DMF to yield pure 7-Bromo-4-methylquinolin-
2(1H)-one.
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Biological Activity and Evaluation

No specific biological activity or signaling pathway data has been published for 7-Bromo-4-
methylquinolin-2(1H)-one. However, the quinolinone class is rich in biological activity.[1]
Substituted quinolines have shown potential as anticancer agents, and bromination can be a
strategy to develop new antibacterial agents.[2][5] A logical first step in characterizing this
compound would be to assess its general cytotoxicity against various cell lines.

Standard Experimental Workflow

The evaluation of a novel compound like 7-Bromo-4-methylquinolin-2(1H)-one typically

follows a standardized workflow.

Synthesis & Purification o - . -
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Caption: General workflow for novel compound evaluation.

Protocol 3: Cytotoxicity Evaluation using MTT Assay

This protocol provides a standard method for assessing the effect of the compound on cell
viability and proliferation.[1][4]

e Materials:
o Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[2]
o Complete growth medium (e.g., DMEM with 10% FBS).
o 7-Bromo-4-methylquinolin-2(1H)-one (dissolved in DMSO to create a stock solution).

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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o Solubilization solution (e.g., DMSO or acidified isopropanol).

o 96-well plates and a microplate reader.

e Procedure:

1. Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours at 37 °C, 5% CO:a.

2. Compound Treatment: Prepare serial dilutions of the title compound in culture medium.
Add the diluted compound to the wells, ensuring each concentration is tested in triplicate.
Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
Incubate for 48-72 hours.

3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable
cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization: Remove the medium and add the solubilization solution to each well to
dissolve the formazan crystals.

5. Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using
a microplate reader.

6. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the compound concentration and determine the 1Cso (the concentration at
which 50% of cell growth is inhibited) using non-linear regression analysis.

Safety and Handling
o Hazard Classification: Acutely toxic (Oral, Category 4).[3] May cause respiratory irritation.

» Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection. Use in a well-ventilated area or under a fume hood.

o First Aid:

o Inhalation: Move person to fresh air.
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o Skin Contact: Wash off with soap and plenty of water.

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

o Ingestion: Rinse mouth with water. Do not induce vomiting.

o Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

» Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of
Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nim.nih.gov]
e 3. 7-Bromo-4-methylquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]

e 4. benchchem.com [benchchem.com]

« 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new
antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

¢ To cite this document: BenchChem. [7-Bromo-4-methylquinolin-2(1h)-one CAS number
89446-51-5 properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267168#7-bromo-4-methylquinolin-2-1h-one-cas-
number-89446-51-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1267168?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/biological_evaluation_of_synthesized_7_Bromo_4_hydroxy_2_phenylquinoline_compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/otv000861
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_8_bromo_6_methylquinolin_2_1H_one_Derivatives_for_SAR_Studies.pdf
https://ophcj.nuph.edu.ua/article/view/ophcj.20.207750
https://ophcj.nuph.edu.ua/article/view/ophcj.20.207750
https://www.benchchem.com/product/b1267168#7-bromo-4-methylquinolin-2-1h-one-cas-number-89446-51-5-properties
https://www.benchchem.com/product/b1267168#7-bromo-4-methylquinolin-2-1h-one-cas-number-89446-51-5-properties
https://www.benchchem.com/product/b1267168#7-bromo-4-methylquinolin-2-1h-one-cas-number-89446-51-5-properties
https://www.benchchem.com/product/b1267168#7-bromo-4-methylquinolin-2-1h-one-cas-number-89446-51-5-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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